REACTION_CXSMILES
|
FC(F)(F)S([O-])(=O)=O.[CH3:9][N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]1[C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[Pt]=O.C(O)(=O)C>[OH:23][CH:16]([CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][N:10]1[CH3:9])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F
|
Name
|
N-methyl-2-benzoylpyridine
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
CN1C(C=CC=C1)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
This aqueous mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a small amount of water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=CC=CC=C1)C1N(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |